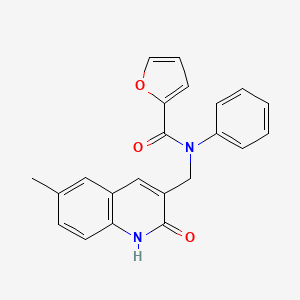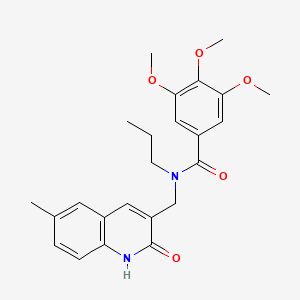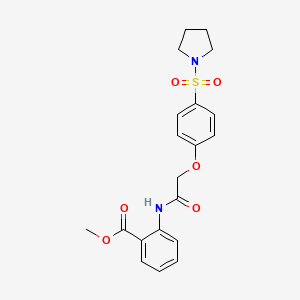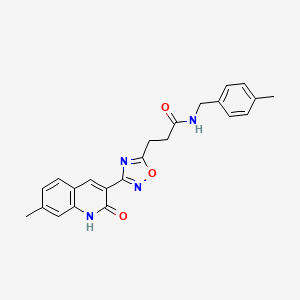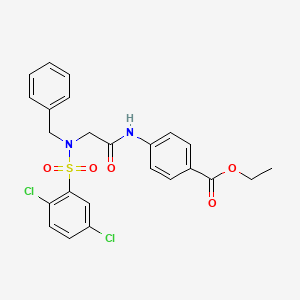
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BDBS and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
BDBS has been extensively studied for its potential applications in scientific research. One of the major applications of BDBS is in the field of cancer research. BDBS has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
BDBS has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. BDBS has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Mécanisme D'action
The mechanism of action of BDBS is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes, such as histone deacetylases and carbonic anhydrases. These enzymes play important roles in various cellular processes, including gene expression and metabolism.
Biochemical and Physiological Effects:
BDBS has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDBS has been found to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. BDBS has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BDBS is its ability to inhibit the growth of cancer cells. This makes it a potentially valuable tool for cancer research. However, one of the limitations of BDBS is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on BDBS. One area of interest is the development of more effective synthesis methods for the compound. Another area of interest is the investigation of the compound's effects on other cellular processes, such as angiogenesis and autophagy. Additionally, there is potential for the development of BDBS-based therapies for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of BDBS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-2-ethylphenylamine followed by the addition of acetic anhydride. This reaction yields BDBS as a white crystalline solid with a melting point of 187-189°C.
Propriétés
IUPAC Name |
ethyl 4-[[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O5S/c1-2-33-24(30)18-8-11-20(12-9-18)27-23(29)16-28(15-17-6-4-3-5-7-17)34(31,32)22-14-19(25)10-13-21(22)26/h3-14H,2,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZACBVISHHKEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


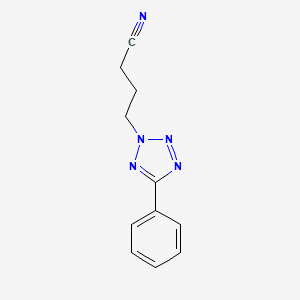
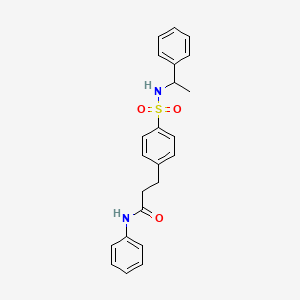
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
